molecular formula C6H10N2O2S B1414690 3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide CAS No. 127914-07-2

3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide

Cat. No. B1414690
CAS RN: 127914-07-2
M. Wt: 174.22 g/mol
InChI Key: SULKXIVKCYZPHN-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,3-oxazolidin-3-yl)propanethioamide, also known as OPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. OPTA is a thioamide derivative of oxazolidinone and has a molecular formula of C7H11N2O2S.

Scientific Research Applications

Gold-Catalyzed Cycloadditions

  • Cycloaddition Reactions : 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, a related compound, has been used in gold-catalyzed [2+2] cycloadditions with alkenes. This process is useful for synthesizing highly substituted cyclobutane derivatives (Faustino et al., 2012).

Synthetic Organic Chemistry

  • Oxazolidin-2-one Framework : The oxazolidin-2-one nucleus is significant in synthetic organic chemistry, particularly for constructing the oxazolidin-2-one ring, a cyclic carbamate skeleton. It's used as chiral auxiliaries in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).

Thermal Behavior and Characterization

  • Thermal Stability : Certain 2-oxazolidinone derivatives exhibit thermal stability, as demonstrated by thermal analysis. Their decomposition processes involve simple cleavage and rearrangement reactions (Shimasaki et al., 1990).

Antimicrobial Activity

  • Synthesis and Antimicrobial Properties : Derivatives of 3-[(4-Substituted) (2-oxo-1,3-oxazolidin-3-yl)-phosphoryl]-1,3-oxazolidin-2-ones exhibit antimicrobial activities, indicating their potential in pharmaceutical applications (Reddy et al., 2008).

Asymmetric Reactions

  • Chiral Titanium Reagent Reactions : Asymmetric reactions between enamines and certain oxazolidin-3-yl derivatives demonstrate the potential of these compounds in creating enantioselective products (Hayashi et al., 1991).

Structural Analysis

  • Crystal Structure Analysis : Studies on the crystal structure of oxazolidinone derivatives reveal insights into their molecular conformations, important for understanding their reactivity and potential applications (Berredjem et al., 2010).

Cycloaddition Catalysis

  • Chiral Catalysis : The use of chiral catalysts in cycloaddition reactions involving oxazolidin-2-one derivatives has been shown to produce high enantioselectivity, underlining their significance in asymmetric synthesis (HayashiYujiro & NarasakaKoichi, 2006).

properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c7-5(11)1-2-8-3-4-10-6(8)9/h1-4H2,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULKXIVKCYZPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127914-07-2
Record name 3-(2-oxo-1,3-oxazolidin-3-yl)propanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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